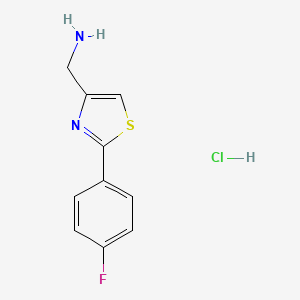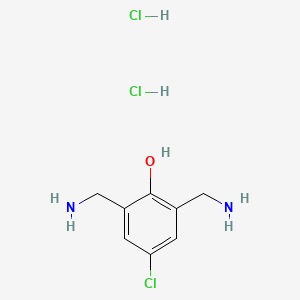
2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride
Descripción general
Descripción
The compound is a derivative of phenol, which is a type of aromatic compound widely used in industry and research . The “2,6-bis(Aminomethyl)” part suggests that there are two aminomethyl (-NH2-CH2-) groups attached to the phenol ring at the 2 and 6 positions . The “4-chloro” part indicates a chlorine atom attached at the 4 position of the phenol ring . The “dihydrochloride” likely refers to the presence of two hydrochloride (HCl) groups, which could be counterions balancing the charge of the molecule .
Molecular Structure Analysis
The molecular structure of “2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride” would likely be a phenol ring with aminomethyl groups at the 2 and 6 positions and a chlorine atom at the 4 position . The exact structure would depend on the positions of the hydrochloride ions .Chemical Reactions Analysis
Similar compounds, such as 2,6-bis(chloromethyl)pyridine, are used as building blocks in the synthesis of a variety of pyridine derivatives . They can coordinate with metal ions through the nitrogen atom to form complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride” would depend on its exact structure. Similar compounds, such as 2-picolylamine, are colorless liquids with a density of 1.049 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Luminescent Chelates Formation
2,6-Bis(Aminomethyl)-4-chlorophenol dihydrochloride has been studied for forming luminescent chelates with europium(III). One such chelate, featuring a dimeric structure with two Europium(III) cations, demonstrated an exceptionally long lifetime of 0.97 ms for sensitized transitions of Europium(III) in aqueous solutions, highlighting its potential in photoluminescence applications (Latva, Kulmala, & Haapakka, 1996).
Catalytic Activity in Copper(II) Complexes
Research has explored the catalytic properties of Mannich-based dinuclear Copper(II) complexes involving derivatives of 2,6-bis(Aminomethyl)-4-chlorophenol. These complexes demonstrated effective catecholase activity, which is significant for understanding and designing enzymatic and catalytic processes (Sanyal et al., 2016).
Synthesis and Characterization in Organic Chemistry
In the field of organic chemistry, the compound has been used to synthesize and characterize novel α,α'-bis(aminomethyl)oligothiophenes. These studies are crucial for developing materials with controlled electronic properties, especially in the context of semiconducting polymers and molecular electronics (Muguruma et al., 1996).
Interaction with Zinc(II) Complexes
Research into mononuclear zinc(II) complexes has incorporated 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride. These studies provide insights into the coordination chemistry of zinc and its potential applications in material science and catalysis (Habbadi et al., 1998).
Application in Photochemistry
This compound has also been investigated in photochemical studies, particularly in the context of electron-induced reactions. These studies contribute to our understanding of photochemical processes, which are fundamental in areas like solar energy conversion and photodynamic therapy (Jiang et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-bis(aminomethyl)-4-chlorophenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O.2ClH/c9-7-1-5(3-10)8(12)6(2-7)4-11;;/h1-2,12H,3-4,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQQQGWUVIFWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)O)CN)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



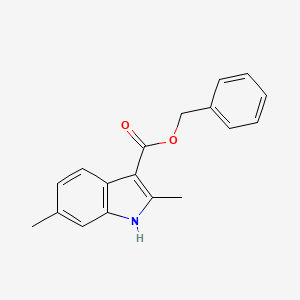
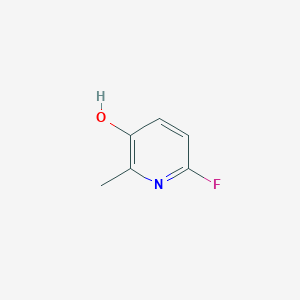
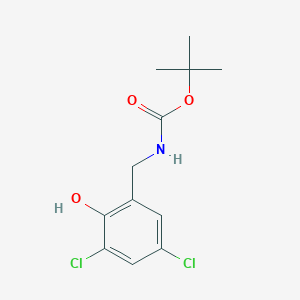
![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)

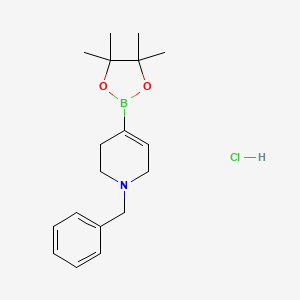
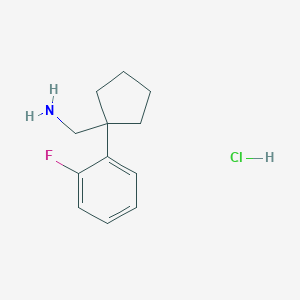
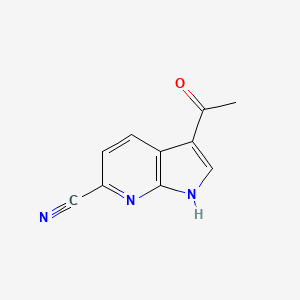
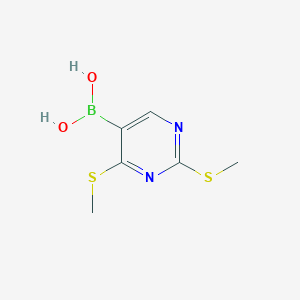
![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)
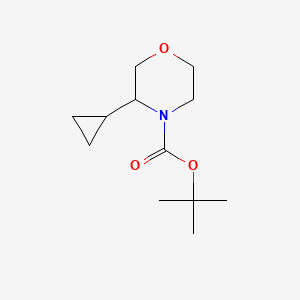
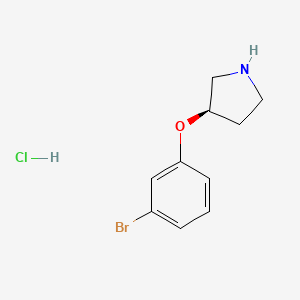
![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)
